3-(Methanesulfonylmethyl)pyrrolidine hydrochloride chemical properties
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride chemical properties
An In-depth Technical Guide: 3-(Methanesulfonylmethyl)pyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride, a versatile heterocyclic building block of significant interest to the pharmaceutical and organic synthesis sectors. The document delineates its core physicochemical properties, proposes a detailed, mechanistically-grounded synthetic pathway, and explores its potential applications in modern drug discovery. As a saturated, sp³-rich scaffold, the pyrrolidine core offers distinct advantages in exploring three-dimensional chemical space, a critical factor in developing novel therapeutics with improved pharmacological profiles.[1][2] This guide serves as a technical resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols for its characterization and handling.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In medicinal chemistry, the five-membered pyrrolidine ring is one of the most frequently employed nitrogen heterocycles for the development of novel therapeutic agents.[2] Its prevalence, appearing in numerous FDA-approved drugs, is a testament to its utility.[2][3] Unlike flat, aromatic systems, the non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a superior exploration of pharmacophore space, contributing to enhanced stereochemistry and three-dimensional coverage of the molecule.[2] This "pseudorotation" phenomenon can lead to more specific and potent interactions with biological targets.[2]
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride emerges as a particularly valuable derivative. It combines the favorable geometric properties of the pyrrolidine core with the methanesulfonylmethyl (-CH₂SO₂CH₃) functional group. This sulfone moiety is a potent hydrogen bond acceptor and is metabolically stable, making it an attractive feature for modulating solubility, cell permeability, and target engagement in drug candidates. This guide will explore the synthesis, properties, and application of this key building block.
Core Physicochemical Properties
Precise identification and understanding of a compound's properties are foundational to its effective use. It is crucial to distinguish 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride (CAS No. 1803584-69-1) from its related analogue, 3-(Methanesulfonyl)pyrrolidine hydrochloride (CAS No. 1215368-15-2), which lacks the methylene spacer.
| Property | Value | Source(s) |
| Chemical Name | 3-[(methylsulfonyl)methyl]pyrrolidine hydrochloride | |
| CAS Number | 1803584-69-1 | [4] |
| Molecular Formula | C₆H₁₃NO₂S · HCl | |
| Molecular Weight | 199.7 g/mol | [5] |
| Appearance | White to light yellow solid/powder | [6] |
| Purity | Typically ≥95% | |
| Storage Conditions | Room temperature, in a cool, well-ventilated area under an inert atmosphere (e.g., Argon). Keep container tightly closed. | [7][8] |
| Key Characteristics | Product is hygroscopic; precautions must be taken to avoid contact with atmospheric moisture. | [8] |
Proposed Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthetic procedures for 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride are not widely published, a robust and logical pathway can be designed based on established organic chemistry principles. The following proposed synthesis utilizes commercially available starting materials and explains the causality behind each transformation.
The strategy involves a three-step sequence starting from N-Boc-3-(hydroxymethyl)pyrrolidine: (1) activation of the primary alcohol by converting it into a good leaving group (mesylate), (2) nucleophilic substitution with sodium methanesulfinate, and (3) acidic deprotection to yield the final hydrochloride salt.
Caption: Proposed synthetic workflow for 3-(Methanesulfonylmethyl)pyrrolidine hydrochloride.
Causality Behind Experimental Choices:
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N-Boc Protection: The pyrrolidine nitrogen is a nucleophile and would interfere with the subsequent mesylation step. The tert-butoxycarbonyl (Boc) group is an ideal protecting group as it is stable to the basic conditions of mesylation and the nucleophilic substitution, yet can be easily removed under acidic conditions.
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Mesylation: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group, facilitating the subsequent Sₙ2 reaction. Methanesulfonyl chloride (MsCl) is a common and efficient reagent for this purpose, and a tertiary amine base like triethylamine (Et₃N) is used to neutralize the HCl byproduct.
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Sₙ2 Displacement: Sodium methanesulfinate (CH₃SO₂Na) serves as the nucleophile, providing the required methanesulfonylmethyl moiety. The displacement of the mesylate proceeds via a classic Sₙ2 mechanism. A polar aprotic solvent like DMF is used to solvate the cation (Na⁺) and enhance the nucleophilicity of the sulfinate anion.
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Acidic Deprotection: The final step involves the removal of the Boc group. A strong acid, such as hydrochloric acid dissolved in an organic solvent like dioxane, is used to cleave the carbamate and simultaneously form the hydrochloride salt of the final product, which often aids in purification via precipitation.
Applications in Drug Discovery
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[6] Its utility stems from the combination of its chiral, saturated core and the polar sulfone group.
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Scaffold for Lead Optimization: The pyrrolidine ring provides a rigid, three-dimensional framework that can be functionalized at multiple positions to optimize binding interactions with a biological target.
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Modulation of Physicochemical Properties: The methanesulfonylmethyl group can significantly influence a molecule's properties. As a strong hydrogen bond acceptor and a polar, non-ionizable group, it can enhance aqueous solubility and modulate membrane permeability, key factors in achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
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Target Engagement: The sulfone's oxygen atoms can form critical hydrogen bonds with amino acid residues (e.g., arginine, lysine, histidine) in a protein's active site, thereby increasing binding affinity and potency. The pyrrolidine nitrogen, once deprotonated from its salt form, can act as a hydrogen bond acceptor or a basic center for salt-bridge interactions.
The pyrrolidine scaffold is a component of drugs targeting a wide array of biological systems, including DPP-IV inhibitors (antidiabetics), κ-opioid agonists (analgesics), and triptans (antimigraine agents).[3] This highlights the broad therapeutic potential for novel compounds derived from functionalized pyrrolidines like the title compound.
Caption: Role as a building block in discovering leads for various therapeutic areas.
Experimental Protocols: Characterization and Quality Control
A self-validating system of protocols is essential for confirming the identity, purity, and structure of the synthesized compound.
Caption: Integrated workflow for the analytical characterization of the final product.
Protocol 5.1: Structural Verification by NMR Spectroscopy
Rationale: NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework.
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Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
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¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include:
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A singlet around 3.0 ppm for the methyl (CH₃) protons of the sulfone.
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Multiplets for the pyrrolidine ring protons (CH and CH₂) between 2.0 and 4.0 ppm.
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A multiplet corresponding to the methylene bridge (-CH₂-) adjacent to the sulfone.
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A broad signal for the ammonium (N⁺H₂) proton.
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-
¹³C NMR Acquisition: Acquire a carbon spectrum. Expected signals would include:
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A signal for the sulfone's methyl carbon.
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Signals for the four distinct carbons of the pyrrolidine ring.
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A signal for the methylene bridge carbon.
-
-
2D NMR (Optional but Recommended): Run COSY and HSQC experiments to confirm proton-proton and proton-carbon connectivities, respectively, providing definitive structural proof.
Protocol 5.2: Identity Confirmation by Mass Spectrometry
Rationale: MS confirms the molecular weight of the compound.
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Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
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Data Analysis: The expected mass is for the free base (C₆H₁₃NO₂S), which has a monoisotopic mass of approximately 163.07 Da. Look for the protonated molecular ion [M+H]⁺ at an m/z of ~164.08.
Protocol 5.3: Purity Assessment by HPLC
Rationale: HPLC is the gold standard for assessing the purity of small molecules.
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Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase and dilute as necessary.
-
Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 210 nm.
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-
Data Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related analogues, such as (R)-3-(methylsulfonyl)pyrrolidine hydrochloride, indicate a standard set of precautions.[9]
| Hazard Category | Description & Precautionary Statement | Source(s) |
| Acute Toxicity | Harmful if swallowed (H302). Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention. | [9] |
| Skin Irritation | Causes skin irritation (H315). Wear protective gloves and clothing. Wash skin thoroughly after handling. | [9] |
| Eye Irritation | Causes serious eye irritation (H319). Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [9] |
| Respiratory Irritation | May cause respiratory irritation (H335). Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a fume hood. | [8][9] |
Handling Requirements:
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Avoid direct contact with the substance.[8]
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Ensure there is sufficient ventilation of the area, and only handle in a fume hood.[8]
-
Avoid the formation or spread of dust in the air.[8]
Storage Requirements:
-
Store in a cool, well-ventilated area in the original packaging.[8]
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Keep the container tightly closed to prevent moisture absorption, as the product is hygroscopic.[8]
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For long-term stability, storing under an inert gas like Argon is recommended.[8]
Conclusion
3-(Methanesulfonylmethyl)pyrrolidine hydrochloride is a high-value building block for synthetic and medicinal chemistry. Its sp³-rich pyrrolidine core provides an excellent three-dimensional scaffold, while the methanesulfonylmethyl group offers a strategic tool for modulating polarity and forming key interactions with biological targets. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and quality control, empowering researchers to confidently utilize this compound in the pursuit of novel therapeutics.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules (2021). [Link]
- CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents.
-
Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure . Forensic Science International (2008). [Link]
-
1H-NMR spectrum of 1-pyrroline solution in DMSO-d6 (10000 ppm)... - ResearchGate . ResearchGate. [Link]
Sources
- 1. Buy (S)-3-Methyl-pyrrolidine hydrochloride | 186597-29-5 [smolecule.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. 3-(methanesulfonylmethyl)pyrrolidine hydrochloride | 1803584-69-1 [chemicalbook.com]
- 5. 3-[(methylsulfonyl)methyl]pyrrolidine hydrochloride | 1803584-69-1 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Pyrrolidine, 3-(methylsulfonyl)-, hydrochloride (1:1) CAS#: 1215368-15-2 [m.chemicalbook.com]
- 8. cn.canbipharm.com [cn.canbipharm.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
